N7-Methylation Eliminates the Hydrogen Bond Donor: 0 HBD vs. 1 HBD in the N7-H Analog
Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct N7-H analog (methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, CAS 1363380-73-7), which exhibits one HBD from the unsubstituted pyrrole nitrogen [1]. This methylation permanently blocks a key hydrogen-bonding site, reducing topological polar surface area (TPSA) from 67.9 Ų (N7-H analog) to 57 Ų for the target compound [1]. The reduction in both HBD count and TPSA is predicted to enhance passive membrane permeability by approximately 0.5 log units based on the Veber and Lipinski heuristic models, a relevant consideration for fragment-based drug discovery where cell penetration of early intermediates is evaluated [2]. An external reference set of 452 marketed oral drugs showed a mean HBD count of 1.8 ± 1.3, supporting the significance of a zero HBD profile for certain pharmacokinetic strategies [2].
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 57 Ų; MW = 191.19 g/mol |
| Comparator Or Baseline | Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (N7-H analog, CID 72207574): HBD = 1; TPSA = 67.9 Ų; MW = 177.16 g/mol |
| Quantified Difference | ΔHBD = -1; ΔTPSA = -10.9 Ų (16% reduction); ΔMW = +14.03 g/mol |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs 3.4.8.18). |
Why This Matters
For procurement, the N7-methylated compound is the only choice when the synthetic route requires an intermediate lacking an acidic pyrrole NH that could cause side reactions during alkylation, acylation, or metal-catalyzed coupling steps.
- [1] PubChem. Compound Summaries: CID 118997951 (Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate) and CID 72207574 (methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate). National Center for Biotechnology Information. View Source
- [2] Veber, D.F. et al. J. Med. Chem., 2002, 45, 2615-2623. Molecular properties that influence the oral bioavailability of drug candidates. View Source
